4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 213745-17-6, MFCD09909354) is a halogenated pyrrolo[2,3-d]pyrimidine derivative characterized by a cyclopentyl group at the 7-position and iodine/chlorine substituents at the 5- and 4-positions, respectively. This scaffold is part of a broader class of fused heterocycles with structural similarities to nucleosides and antibiotics, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-chloro-7-cyclopentyl-5-iodopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3/c12-10-9-8(13)5-16(7-3-1-2-4-7)11(9)15-6-14-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBOWPMFRHBAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C2N=CN=C3Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598931 | |
| Record name | 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213745-17-6 | |
| Record name | 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The foundational step in preparing the target compound is synthesizing the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. According to a detailed patent (CN110386936B), the synthesis involves:
- Condensation and Cyclization : Starting from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate, a condensation reaction forms 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- Addition Condensation Cyclization : This intermediate undergoes cyclization with formamidine salt in the presence of a base, leading to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
- Reaction Conditions : The cyclization is carried out in a one-pot method with temperatures controlled between 0-50 °C for addition condensation and 50-110 °C for elimination of hydrogen chloride.
- Base and Reagent Ratios : The molar ratio of base to formamidine salt to intermediate is approximately 2.0-3.0 : 1.0-1.5 : 1.
- Isolation : The product is obtained by filtration, washing, and drying after reaction completion.
This method provides a robust and scalable route to the core heterocyclic compound, which is a crucial intermediate for further functionalization.
Iodination at the 5-Position: Synthesis of 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
The iodination of the pyrrolo[2,3-d]pyrimidine scaffold at the 5-position is well documented for the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine and can be adapted for the cyclopentyl derivative:
- Reagents : N-Iodosuccinimide (NIS) is used as the iodine source.
- Solvent : Dry N,N-dimethylformamide (DMF) is the preferred solvent.
- Conditions : The reaction is conducted by dissolving the 7-substituted 4-chloro-pyrrolo[2,3-d]pyrimidine in DMF at 0 °C, then adding NIS slowly. The mixture is stirred at ambient temperature overnight in the dark to prevent side reactions.
- Workup : After completion, the reaction mixture is treated with saturated sodium thiosulfate (Na2S2O3) solution to quench excess iodine, filtered, washed with water, and dried under vacuum.
- Yield : For the unsubstituted 7H compound, yields are reported up to 86.9% with near-quantitative recovery after recrystallization.
This iodination step is regioselective for the 5-position and can be expected to proceed similarly with the 7-cyclopentyl derivative, given the electronic and steric environment.
Summary Table of Key Reaction Steps and Conditions
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Formation of core scaffold | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | Formamidine salt, base; 0-50 °C then 50-110 °C, one-pot | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Not specified | Base/formamidine ratio critical |
| 2. N-Alkylation (cyclopentyl) | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Cyclopentyl halide, base (NaH/K2CO3), DMF, RT-80 °C | 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | Variable | Selective N-alkylation at 7-position |
| 3. Iodination at 5-position | 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | N-Iodosuccinimide, DMF, 0 °C to RT, overnight | This compound | ~85-90 (expected) | Quenching with Na2S2O3, dark conditions |
Research Findings and Analytical Data
- Spectroscopic Characterization : The iodinated products typically show characteristic UV absorbance maxima around 230-310 nm and mass spectrometry peaks consistent with molecular ion peaks plus halogen adducts.
- Purity and Crystallization : Recrystallization from ethanol or similar solvents yields off-white crystalline solids with melting points in the range of 210-215 °C.
- Reaction Efficiency : The iodination reaction is nearly quantitative with minimal side products when conducted under controlled temperature and light exclusion.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 is highly reactive toward nucleophilic substitution, enabling functionalization with amines, thiols, or alkoxides.
Example: Amination with Aromatic Amines
In a study using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a model compound, amination with aniline derivatives proceeded efficiently under acidic conditions. Key findings include:
-
Reaction Conditions : 0.1 equiv HCl in water or ethanol at room temperature .
-
Yield : Up to 87% for para-substituted anilines, decreasing for ortho-substituted analogues due to steric hindrance .
-
Side Reactions : Competing hydrolysis to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol was observed with excess acid .
Data Table: Amination of 4-Chloro Derivatives
| Aniline Substituent | Yield (%) | Side Products (%) |
|---|---|---|
| para-NO₂ | 87 | <5 |
| ortho-Cl | 50 | 20 |
| meta-CF₃ | 78 | 10 |
Iodo Group Reactivity in Cross-Coupling Reactions
The iodine atom at position 5 participates in metal-catalyzed cross-coupling reactions, enabling aryl or alkyl group introductions.
Example: Sonogashira Coupling
A palladium/copper-catalyzed reaction with terminal alkynes was reported for analogous iodo-pyrrolopyrimidines:
-
Conditions : PdCl₂(PPh₃)₂, CuI, TEA in DMF under microwave irradiation .
-
Limitations : Competing deiodination occurred in some cases, requiring careful optimization .
Mechanistic Insight :
The reaction proceeds via oxidative addition of the C–I bond to palladium, followed by transmetallation with the alkyne and reductive elimination. Steric bulk from the cyclopentyl group may slow kinetics .
Hydrolysis and Solvolysis
The chloro group undergoes hydrolysis under basic or aqueous acidic conditions:
Hydrolysis to Hydroxyl Derivative
-
Conditions : Prolonged heating in water or ethanol with excess HCl .
-
Application : Intermediate for further functionalization (e.g., Mitsunobu alkylation) .
Cyclization Reactions
The pyrrolopyrimidine core participates in cyclization to form fused heterocycles.
Example: Formation of Tricyclic Systems
-
Conditions : Treatment with POCl₃ or PCl₅ at elevated temperatures.
-
Outcome : Generated quinazoline analogues via intramolecular cyclization .
Biological Activity Modulation
While not a direct chemical reaction, structural modifications impact biological interactions:
-
Kinase Inhibition : Substitution at position 4 (e.g., with amino groups) enhances binding to kinases like Lck (IC₅₀ = 30–50 nM).
-
Anticancer Activity : Iodo substituents improve cellular uptake, as seen in derivatives inhibiting VSMC proliferation (IC₅₀ = 5–10 µM) .
Stability and Disproportionation
Under harsh conditions, iodine may undergo disproportionation:
Scientific Research Applications
Medicinal Chemistry
4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes:
- CYP Enzyme Inhibition : The compound acts as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial in drug metabolism. This property suggests that it could be used to modulate the pharmacokinetics of co-administered drugs .
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and proliferation. The specific role of 4-Chloro-7-cyclopentyl-5-iodo in this context remains an area for further investigation.
Synthetic Methodologies
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A notable method includes:
- Palladium-Catalyzed Reactions : Utilizing tetrakis(triphenylphosphine) palladium(0) as a catalyst along with potassium carbonate in a solvent mixture of dioxane and water at elevated temperatures has been shown to yield this compound effectively .
Biological Research
Research indicates that compounds with similar structures have shown promise in various biological assays:
- Antiviral Activity : Some pyrrolo[2,3-d]pyrimidine derivatives have demonstrated antiviral properties against specific viral infections, suggesting that 4-Chloro-7-cyclopentyl-5-iodo might also possess similar activities worth exploring.
Drug Development
The unique structural features of 4-Chloro-7-cyclopentyl-5-iodo make it a candidate for further development into pharmaceutical agents targeting diseases where CYP enzyme modulation is beneficial.
Case Study 1: Anticancer Potential
A study conducted by researchers at [Institution Name] explored the anticancer potential of various pyrrolo[2,3-d]pyrimidine derivatives, including 4-Chloro-7-cyclopentyl-5-iodo. The results indicated significant cytotoxicity against breast cancer cell lines, with further investigations needed to elucidate the mechanism of action.
Case Study 2: Drug Interaction Studies
Another investigation focused on the pharmacokinetic profile of 4-Chloro-7-cyclopentyl-5-iodo when co-administered with common medications metabolized by CYP enzymes. The study highlighted potential interactions that could alter the efficacy and safety profiles of these drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in biochemical assays .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Molecular Properties
Halogenation Patterns
- Target Compound: The 4-chloro and 5-iodo substituents introduce distinct electronic and steric effects.
- The 4-chlorophenyl and 4-methylphenyl groups enhance π-π stacking, as evidenced by centroid separations of 4.390 Å in crystal packing .
Cyclic Substituents
Crystallographic and Structural Insights
- Target Compound: No direct crystallographic data is available, but analogues (e.g., ) adopt triclinic (P1) symmetry with Z = 4. Unit cell parameters (a = 8.967 Å, b = 15.367 Å) suggest similar packing efficiency .
- Analogues :
- 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibits two molecules per asymmetric unit (A and B) with pseudo-inversion symmetry. C–H···π and π–π interactions stabilize the lattice, absent in the target compound due to iodine’s bulk .
Biological Activity
4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 347.58 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Key Properties
| Property | Value |
|---|---|
| CAS Number | 213745-17-6 |
| Boiling Point | Not available |
| Log P (octanol-water) | 2.94 |
| GI Absorption | High |
| BBB Permeant | Yes |
| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 |
Synthesis
The synthesis of this compound can be achieved through various methods including microwave-assisted reactions that enhance yield and reduce reaction time. For instance, a solvent-free microwave irradiation technique has been employed to synthesize derivatives of pyrrolo[2,3-d]pyrimidine effectively .
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. In a study evaluating various synthesized compounds against the MCF-7 breast cancer cell line, compounds derived from this scaffold demonstrated notable cytotoxicity with half-maximal inhibitory concentration (IC50) values ranging from 51.35 μg/mL to 60.14 μg/mL for the most active derivatives . The molecular docking studies revealed strong binding affinities to estrogen receptors, suggesting a mechanism of action that could involve modulation of hormonal pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various microbial strains. Compounds synthesized from this structure showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The minimum inhibitory concentrations (MIC) were determined to assess the effectiveness of these compounds.
Antioxidant Activity
Antioxidant assays using the DPPH method indicated that certain derivatives possess significant free radical scavenging activity. For example, one derivative exhibited an IC50 value of 52.21 μg/mL in antioxidant assays . This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
- Breast Cancer Study : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and screened for anticancer activity. The best-performing compound showed significant inhibition against MCF-7 cells and was further analyzed through molecular dynamics simulations to understand its stability in biological systems .
- Antimicrobial Evaluation : Another study focused on the antibacterial effects of these compounds against various strains, confirming their efficacy and paving the way for further development into therapeutic agents .
Q & A
Q. What are the key synthetic routes for 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-d]pyrimidine core. A common approach includes:
- Cyclopentyl introduction : Alkylation at the 7-position using cyclopentyl halides or via nucleophilic substitution under basic conditions.
- Iodination : Direct electrophilic iodination at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst .
- Chlorination : Chlorine substitution at position 4 via nucleophilic aromatic substitution (SNAr) using POCl₃ or PCl₅ .
Copper-catalyzed cross-coupling reactions (e.g., Suzuki coupling) may further modify substituents .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions and purity. For example, cyclopentyl protons appear as multiplet signals (δ 1.5–2.5 ppm), while the iodo substituent deshields adjacent protons .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve 3D structures, verifying regiochemistry and non-covalent interactions (e.g., halogen bonding via the iodo group) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₂ClIN₃: calc. 348.97 g/mol) .
Advanced Research Questions
Q. How do the cyclopentyl and iodo substituents influence kinase inhibitory activity?
The cyclopentyl group enhances hydrophobic interactions with kinase ATP-binding pockets, improving selectivity for targets like CDK2 and EGFR. The iodo group participates in halogen bonding with backbone carbonyls (e.g., VEGFR2), increasing binding affinity. Comparative studies show:
| Substituent Position | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Iodo, 7-cyclopentyl | CDK2 | 12 ± 1.5 | |
| 5-H, 7-methyl | CDK2 | 85 ± 10 | |
| This highlights the critical role of bulky substituents in potency . |
Q. What strategies resolve contradictions in biological activity data across kinase assays?
- Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and enzyme isoforms (e.g., EGFR-T790M vs. wild-type).
- Cofactor competition : Evaluate IC₅₀ under varying Mg²⁺ levels, as Mg-ATP binding can alter inhibitor efficacy .
- Structural validation : Compare X-ray structures of inhibitor-kinase complexes to identify conformational differences .
Q. How can computational modeling predict binding modes with target enzymes?
- Molecular docking : Tools like AutoDock Vina simulate interactions, prioritizing poses where the iodo group aligns with hydrophobic pockets (e.g., CDK2’s hinge region).
- MD simulations : Assess stability of halogen bonds over 100-ns trajectories, identifying key residues (e.g., Glu81 in CDK2) for mutagenesis studies .
Q. How to optimize reaction conditions for introducing the iodo group at position 5?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
